1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (CAS 849217-48-7) is a highly specialized mono-amide, mono-acid building block characterized by a rigid cyclopropane core and a para-fluorophenyl carbamoyl group. Commercially procured as a stable, white to almost-white crystalline powder (melting point 173.0–177.0 °C), it serves as the structurally exact, regulatory-compliant precursor for the synthesis of multi-target tyrosine kinase inhibitors, most notably Cabozantinib. Its precise molecular architecture is non-negotiable; the cyclopropane linker dictates the spatial geometry of the final active pharmaceutical ingredient (API), while the para-fluorine atom is essential for optimal binding affinity at c-Met and VEGFR2 kinase domains. Procuring this intermediate at high purity (≥98.0% HPLC) is a strict requirement in pharmaceutical manufacturing to ensure reproducible downstream amide coupling and to prevent the propagation of structurally similar dimer impurities into the final drug substance.
Attempting to substitute the procurement of this specific pre-formed intermediate with the in-situ coupling of cyclopropane-1,1-dicarboxylic acid and 4-fluoroaniline frequently fails in scaled manufacturing due to the unavoidable formation of the bis-amide byproduct (N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide). This symmetric dimer impurity is notoriously difficult to separate from the desired mono-amide and drastically reduces both the yield and purity of the final API. Furthermore, substituting the para-fluoro moiety with a des-fluoro (phenyl) or alternative halogen analog yields a final compound that lacks the critical halogen-bonding interactions required for potent c-Met/VEGFR2 inhibition, rendering the resulting API pharmacologically non-compliant. Therefore, direct procurement of the pre-formed, highly purified 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is the only viable strategy to bypass complex intermediate isolation steps and guarantee the structural integrity of the final kinase inhibitor [1].
In the synthesis of Cabozantinib, utilizing pre-formed, high-purity 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (>98% HPLC) directly prevents the formation of the bis-amide dimer impurity (N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide). When manufacturers attempt in-situ coupling of cyclopropane-1,1-dicarboxylic acid with 4-fluoroaniline, the bis-amide forms as a significant byproduct, requiring complex and yield-reducing isolation protocols to remove. Procuring the pre-formed mono-amide ensures that downstream coupling with 4-(6,7-dimethoxyquinolin-4-yloxy)aniline proceeds cleanly, supporting final API purities of >99% and maximizing overall synthetic yield[1].
| Evidence Dimension | Downstream API Purity and Yield |
| Target Compound Data | Pre-formed mono-amide intermediate (>98% purity) |
| Comparator Or Baseline | In-situ coupling of di-acid and 4-fluoroaniline |
| Quantified Difference | Eliminates the bis-amide dimer impurity, avoiding complex isolation steps and supporting >99% final API purity. |
| Conditions | Standard amide coupling conditions for Cabozantinib synthesis. |
Procuring the pre-formed mono-amide eliminates a difficult downstream purification step, directly improving manufacturing efficiency and regulatory compliance.
The presence of the para-fluoro substituent on the phenyl ring is an absolute requirement for the pharmacological activity of the downstream API. If a des-fluoro analog (1-(phenylcarbamoyl)cyclopropanecarboxylic acid) is used as a substitute precursor, the resulting unfluorinated API exhibits a significantly reduced binding affinity for c-Met and VEGFR2 kinase domains. The fluorine atom engages in specific interactions within the kinase hinge region that cannot be replicated by hydrogen without a substantial (often >10-fold) loss in IC50 potency [1].
| Evidence Dimension | Downstream Kinase Inhibition (IC50) |
| Target Compound Data | 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (yields fluorinated API) |
| Comparator Or Baseline | Des-fluoro analog (yields unfluorinated API) |
| Quantified Difference | The para-fluoro group is strictly required to maintain optimal nanomolar IC50 values; its absence causes a >10-fold loss in target affinity. |
| Conditions | Kinase binding assays for c-Met/VEGFR2. |
Selecting the exact fluorinated intermediate is strictly required to meet the pharmacological baseline of the target multi-kinase inhibitor.
From a material handling perspective, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a stable, solid crystalline powder with a defined melting point of 173.0–177.0 °C. In contrast, utilizing the raw precursor 4-fluoroaniline involves managing a toxic, air-sensitive liquid (boiling point ~187 °C) that is prone to oxidation and darkening upon storage. Procuring the pre-formed solid mono-amide mitigates the safety and degradation risks associated with volatile anilines during large-scale manufacturing [1].
| Evidence Dimension | Physical State and Stability |
| Target Compound Data | 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (Solid, mp 173-177 °C) |
| Comparator Or Baseline | 4-fluoroaniline precursor (Toxic, air-sensitive liquid) |
| Quantified Difference | Shifts the handling requirement from a hazardous, oxidation-prone liquid to a stable, easily weighable crystalline solid. |
| Conditions | Ambient storage and standard manufacturing environments. |
Procuring the stable solid intermediate streamlines scale-up logistics, reduces worker exposure to toxic volatile anilines, and extends shelf-life.
The carboxylic acid group in 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid exhibits a predicted pKa of approximately 3.48. This is significantly more acidic than typical aliphatic carboxylic acids (pKa ~4.8). The increased acidity, driven by the electron-withdrawing effect of the fluorophenyl group and the cyclopropyl ring strain, highly activates the acid for subsequent coupling reactions. This allows for rapid and complete amide bond formation with complex, sterically hindered anilines using standard reagents without requiring harsh, prolonged heating that could degrade sensitive downstream moieties.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (pKa ~3.48) |
| Comparator Or Baseline | Standard aliphatic carboxylic acids (pKa ~4.8) |
| Quantified Difference | ~1.3 pKa unit decrease, resulting in higher reactivity for subsequent amide coupling. |
| Conditions | Standard aqueous/organic solvent systems at ambient temperature. |
The enhanced acidity ensures rapid and complete formation of the final API without requiring harsh conditions that could degrade the quinoline moiety.
The primary industrial application is as the exact, regulatory-compliant intermediate for the commercial-scale manufacturing of the multi-kinase inhibitor Cabozantinib, where avoiding bis-amide impurities is critical for API release[1].
Used as a foundational building block in medicinal chemistry programs designing next-generation tyrosine kinase inhibitors that require the rigid cyclopropane-1,1-dicarboxamide pharmacophore for hinge-region binding [1].
Utilized in quality control laboratories as a highly pure reference standard (>98% HPLC) to monitor and quantify unreacted intermediates or degradation products in API batches [1].
Employed in process chemistry to optimize downstream amide coupling conditions (e.g., evaluating new coupling reagents or continuous flow setups) using a stable, pre-formed mono-amide rather than handling volatile aniline precursors [1].
Irritant